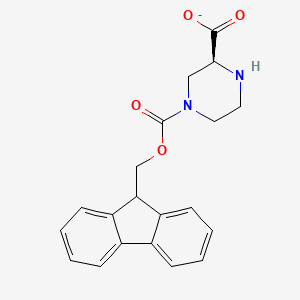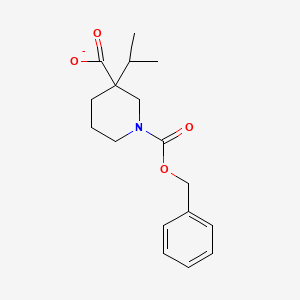
4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethoxy group, two methoxy groups, and a phenylpiperazine moiety attached to a quinoline core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.
Introduction of the Ethoxy and Methoxy Groups: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached to the quinoline core through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline core or the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Known for their analgesic properties.
2-(4-Phenylpiperazin-1-yl)quinoline-3-carbaldehyde: Used in the synthesis of various quinoline derivatives.
Uniqueness
4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline is unique due to the combination of its functional groups, which impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C24H27N3O4 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
(4-ethoxy-6,7-dimethoxyquinolin-2-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H27N3O4/c1-4-31-21-16-20(25-19-15-23(30-3)22(29-2)14-18(19)21)24(28)27-12-10-26(11-13-27)17-8-6-5-7-9-17/h5-9,14-16H,4,10-13H2,1-3H3 |
Clave InChI |
RQYBGZMJNCMHAO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NC2=CC(=C(C=C21)OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345314.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B12345318.png)


![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide](/img/structure/B12345330.png)


![3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12345344.png)

![N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B12345353.png)

